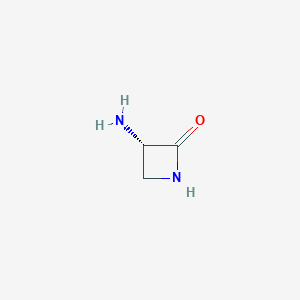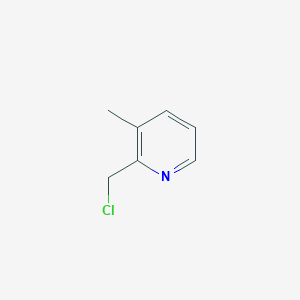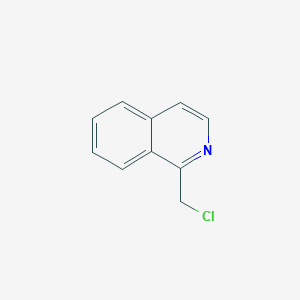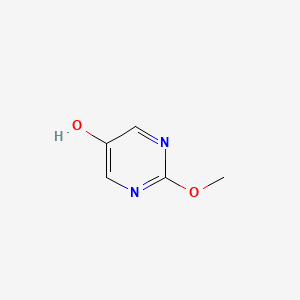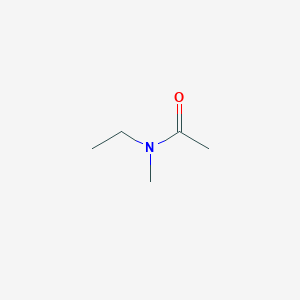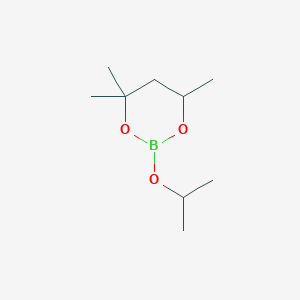
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (IPTMD) is a boron-containing compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 212.11 g/mol and a melting point of 54-56°C. This compound is of particular interest due to its ability to form strong covalent bonds with other molecules, making it useful for a variety of chemical reactions. In addition, IPTMD is highly soluble in both polar and non-polar solvents, making it an ideal choice for a variety of laboratory experiments.
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” is often used as a reagent in organic synthesis .
- Method of Application : While the exact procedures can vary depending on the specific reaction, this compound is typically used to borylate arenes . This involves introducing a boron group to an aromatic compound, which can then be used in further reactions.
- Results : The borylation of arenes is a key step in many synthetic pathways, allowing for the introduction of a variety of functional groups .
-
Scientific Field: Material Science
- Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
- Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .
- Scientific Field: Palladium-Catalyzed Cross Coupling Reactions
- Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” is used as a coupling reagent in palladium-catalyzed cross coupling reactions .
- Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a reaction that is catalyzed by palladium .
- Results : The resulting compounds can have a variety of applications, including in the development of new materials .
-
Scientific Field: Synthesis of Intermediates
- Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
- Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .
-
Scientific Field: Material Science
- Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
- Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .
properties
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZPHINTQYKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500285 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
61676-61-7 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




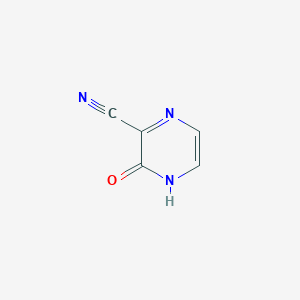
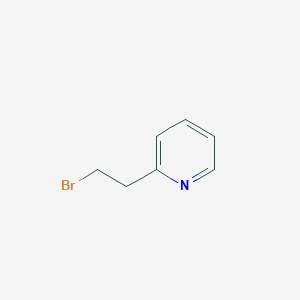
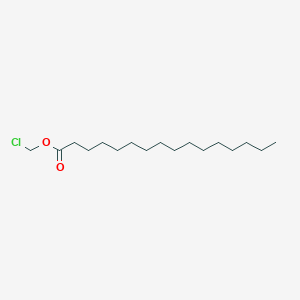
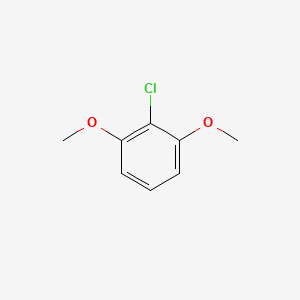
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
